molecular formula C17H13NO B1626330 2,6-Diphenylpyridine N-oxide CAS No. 78500-88-6

2,6-Diphenylpyridine N-oxide

Cat. No. B1626330
Key on ui cas rn: 78500-88-6
M. Wt: 247.29 g/mol
InChI Key: FBLQGULBXCFSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952207B2

Procedure details

Copper(I) iodide (19 mg, 0.1 mmol), iodobenzene (408 mg, 2.0 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), pyridine N-oxide (95 mg, 1.0 mmol), t-BuOLi (145 mg, 1.8 mmol), and anhydrous DMPU (0.5 mL), 125° C., 1 hour. After column chromatography (ethyl acetate, then 15% MeOH in ethyl acetate) 50 mg of 2,6-diphenylpyridine 1-oxide (20%) was obtained as an off-white solid. Additionally, 2-phenylpyridine 1-oxide (100 mg, 58%) was obtained as a colorless solid. These compounds are known.7,12 2-Phenylpyridine 1-oxide: Rf=0.46 (3/7 methanol/ethyl acetate). The molecule structure of 2-phenylpyridine 1-oxide and its 1H NMR spectrum are shown in FIG. 59. 1H NMR (300 MHz, CDCl3) δ 7.17-7.34 (m, 2H), 7.38-7.53 (m, 4H), 7.80 (dd, J=7.7 Hz, 1.7 Hz, 2H), 8.33 (d, J=6.0 Hz, 1H). 2,6-Diphenylpyridine 1-oxide: Rf=0.30 (1/1 ethyl acetate/hexanes). 1H NMR (300 MHz, CDCl3) δ 7.28-7.52 (m, 9H), 7.80-7.87 (m, 4H).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Name
t-BuOLi
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Copper(I) iodide
Quantity
19 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1[C:21]2[C:12](=[CH:13][CH:14]=[C:15]3[C:20]=2N=CC=C3)C=CC=1.[N+:22]1([O-:28])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(O[Li])(C)(C)C>C(OCC)(=O)C.[Cu]I.CO.CN1C(=O)N(C)CCC1>[C:2]1([C:23]2[CH:24]=[CH:25][CH:26]=[C:27]([C:12]3[CH:21]=[CH:20][CH:15]=[CH:14][CH:13]=3)[N+:22]=2[O-:28])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
408 mg
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
18 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
95 mg
Type
reactant
Smiles
[N+]1(=CC=CC=C1)[O-]
Name
t-BuOLi
Quantity
145 mg
Type
reactant
Smiles
C(C)(C)(C)O[Li]
Name
Copper(I) iodide
Quantity
19 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=[N+](C(=CC=C1)C1=CC=CC=C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 202.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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